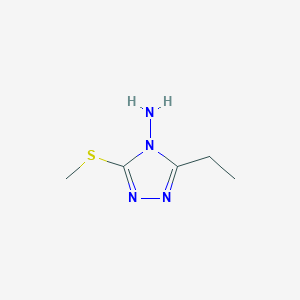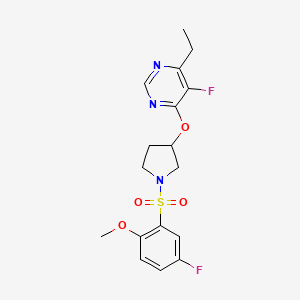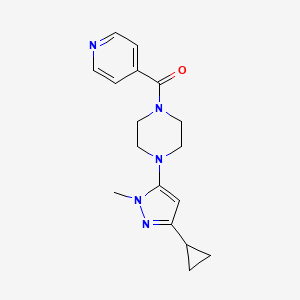
ML218 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML218 hydrochloride is a potent, selective, and orally active inhibitor of T-type Ca2+ channels (Cav3.1, Cav3.2, Cav3.3). It has IC50s of 310 nM and 270 nM for Cav3.2 and Cav3.3, respectively . It inhibits the burst activity in subthalamic nucleus (STN) neurons . It has no significant inhibition of L- or N-type calcium channels, K ATP or hERG potassium channels . It can penetrate the blood-brain barrier .
Molecular Structure Analysis
The cryo-EM structures of Cav3.2 alone and in complex with four T-type calcium channel selective antagonists, including ML218, have been presented . The structures suggest an interplay of proliferation factors during the bacterial antigens and calcium channel drug interaction .Aplicaciones Científicas De Investigación
Neuroscience Research
ML218 (hydrochloride): has been identified as a potent inhibitor of T-type calcium channels, particularly Ca_v3.2 and Ca_v3.3 , which play a crucial role in neuronal activity . It has shown promise in modulating neuronal excitability and could be a valuable tool in studying neurological conditions such as Parkinson’s disease. In research, ML218 has demonstrated efficacy in reducing burst activity in neurons and has been used in rodent models to alleviate symptoms akin to those of Parkinson’s disease .
Oncology
In the field of cancer research, ML218 (hydrochloride) has been studied for its effectiveness in inhibiting the proliferation of Cal 27 oral cancer cells . It has shown to increase apoptosis and cell death, suggesting its potential as a pharmacological agent in developing new cancer therapies or testing the efficacy of existing chemotherapeutic agents .
Pharmacology
ML218 (hydrochloride) serves as a critical pharmacological tool due to its selectivity for T-type calcium channels. Its ability to inhibit these channels allows researchers to explore the therapeutic potential of T-type calcium channel blockers in various conditions, including pain management and epilepsy .
Neurology
In neurology, ML218 (hydrochloride) has been utilized to investigate its therapeutic role in conditions like Parkinson’s disease. Its effects on subthalamic nucleus (STN) neurons suggest that T-type calcium channel inhibitors like ML218 could be beneficial in treating neurological disorders .
Endocrinology
ML218 (hydrochloride) has been used to study its effects on dorsal root ganglion neurons, which become hyperexcitable in paclitaxel-induced peripheral neuropathy. This research is relevant to endocrinology as it involves the study of sensory neurons that can affect pain perception, a common symptom in diabetic neuropathy .
Mecanismo De Acción
Target of Action
ML218 (hydrochloride) is a selective inhibitor of T-type calcium channels . The primary targets of this compound are the CaV3.2 and CaV3.3 channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
ML218 (hydrochloride) interacts with its targets, the T-type calcium channels, by binding to them and inhibiting their function . This results in a decrease in calcium ion flow through these channels, which can lead to changes in cellular functions that depend on calcium signaling .
Biochemical Pathways
The inhibition of T-type calcium channels by ML218 (hydrochloride) affects various biochemical pathways. For instance, it decreases burst activity in subthalamic nucleus (STN) neurons . .
Pharmacokinetics
ML218 (hydrochloride) is orally active , indicating that it can be absorbed through the digestive tract. It is soluble in DMSO and ethanol, which suggests that it may have good bioavailability . .
Result of Action
The action of ML218 (hydrochloride) leads to several molecular and cellular effects. It has been shown to inhibit oral cancer cell proliferation . Additionally, it increases apoptosis and cell death . These effects can be significantly reduced in the presence of certain bacterial antigens .
Action Environment
The action, efficacy, and stability of ML218 (hydrochloride) can be influenced by various environmental factors. For instance, the presence of bacterial antigens can reduce the efficacy of ML218 (hydrochloride) in inhibiting oral cancer cell proliferation . This suggests that the biological environment in which the compound acts can significantly impact its effectiveness.
Direcciones Futuras
A future study could extend the current knowledge to see the effect of different ML218 HCl concentrations on the cell viability of Cal 27 . The determination of ML218 HCl concentrations was done with the help of a RealTime MT Glo cell viability assay . The results suggest that bacterial antigen reduction of drug efficacy should be considered for developing newer pharmacological agents or testing the efficacy of the existing oral cancer chemotherapeutic agents . Voltage-gated calcium channel drugs should be considered for future oral cancer research .
Propiedades
IUPAC Name |
3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H/t15?,16-,17+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVEUISZZKMKJ-ZXVFAPHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ML218 (hydrochloride) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)
![3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2892613.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2892619.png)

![[(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2892622.png)

